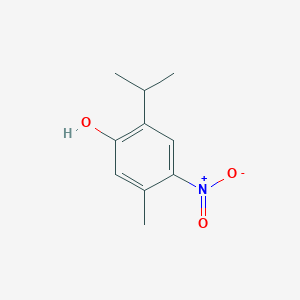

2-Isopropyl-5-methyl-4-nitrophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-nitro-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)8-5-9(11(13)14)7(3)4-10(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPLVXFNLLOORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Isopropyl-5-methyl-4-nitrophenol

CAS Number: 36778-56-0[1]

This technical guide provides a comprehensive overview of 2-isopropyl-5-methyl-4-nitrophenol, a derivative of the naturally occurring monoterpenoid, thymol. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering available data on its properties, a proposed synthesis protocol, and a discussion of its potential biological significance based on related compounds.

Chemical and Physical Properties

Table 1: Computed Physicochemical Properties [1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | PubChem |

| Molecular Weight | 195.21 g/mol | PubChem |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 195.08954328 Da | PubChem |

| Monoisotopic Mass | 195.08954328 Da | PubChem |

| Topological Polar Surface Area | 66.1 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

Table 2: Spectroscopic Data [2]

| Data Type | Availability | Source |

| 1H NMR Spectra | Available | SpectraBase |

| Mass Spectrometry (GC-MS) | Available | SpectraBase |

| IR Spectra (Vapor Phase) | Available | SpectraBase |

Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not widely documented. However, a representative method can be adapted from general procedures for the nitration of substituted phenols, particularly thymol (2-isopropyl-5-methylphenol).

Proposed Synthesis: Nitration of Thymol

This protocol is a general representation and may require optimization.

Materials:

-

Thymol (2-isopropyl-5-methylphenol)

-

Nitric acid (70%)

-

Sulfuric acid (98%)

-

Ice

-

Dichloromethane

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a stirred solution of concentrated sulfuric acid. Maintain the temperature below 10°C.

-

Reaction: Dissolve thymol in a minimal amount of dichloromethane in a separate flask, also cooled in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the thymol solution with constant stirring, ensuring the temperature does not exceed 10°C.

-

Quenching: After the addition is complete, allow the reaction to stir for an additional 30 minutes at low temperature. Pour the reaction mixture over crushed ice to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic extracts and wash sequentially with cold distilled water and 5% sodium bicarbonate solution until the washings are neutral.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization:

The purified product should be characterized using standard analytical techniques to confirm its identity and purity:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight.

-

FT-IR Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, the biological activities of its parent compound, thymol, and other nitrated phenols can provide insights into its potential pharmacological profile.

Thymol and its derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. The introduction of a nitro group onto an aromatic ring can significantly modulate the biological activity of the parent molecule. Nitrated phenols have been studied for their various biological effects, which are often linked to their ability to participate in redox cycling, induce oxidative stress, or interact with specific cellular targets.

Given the lack of specific data for this compound, a hypothetical signaling pathway is not provided to avoid speculation. Research into the biological effects of this specific compound is warranted.

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis and characterization of this compound, as well as a logical diagram for assessing its potential biological activity.

References

In-Depth Technical Guide: 5-Methyl-4-nitro-2-(propan-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 5-methyl-4-nitro-2-(propan-2-yl)phenol, a derivative of the well-known monoterpenoid phenol, thymol. While research on this specific nitro-substituted thymol derivative is limited, this document consolidates available data and provides logical extrapolations based on the chemistry of nitrophenols and the biological activities of its parent compound, thymol. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

The IUPAC name for the compound 2-isopropyl-5-methyl-4-nitrophenol is 5-methyl-4-nitro-2-(propan-2-yl)phenol [1].

Chemical and Physical Properties

A summary of the computed chemical and physical properties of 5-methyl-4-nitro-2-(propan-2-yl)phenol is presented in the table below. This data is primarily sourced from computational models and provides estimated values for key molecular descriptors.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[1] |

| Molecular Weight | 195.21 g/mol | PubChem[1] |

| XLogP3 | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 195.08954328 Da | PubChem[1] |

| Monoisotopic Mass | 195.08954328 Da | PubChem[1] |

| Topological Polar Surface Area | 66.1 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

| Complexity | 212 | PubChem[1] |

Synthesis

Proposed Synthesis Workflow

References

physical and chemical properties of 2-Isopropyl-5-methyl-4-nitrophenol

An In-depth Technical Guide to 2-Isopropyl-5-methyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of the naturally occurring monoterpenoid thymol, is a compound of interest in various chemical and pharmaceutical research fields. Its structure, combining a phenolic ring with a nitro group, suggests potential for a range of biological activities and chemical applications. This technical guide provides a comprehensive overview of the known , detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological relevance.

Core Data Presentation

The following tables summarize the key . Due to a scarcity of experimentally determined data for this specific compound, computed values are provided alongside experimental data for the closely related precursor, thymol (2-isopropyl-5-methylphenol), for comparative purposes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-methyl-4-nitro-2-propan-2-ylphenol | PubChem[1] |

| CAS Number | 36778-56-0 | Sigma-Aldrich |

| Molecular Formula | C10H13NO3 | PubChem[1] |

| Molecular Weight | 195.22 g/mol | Sigma-Aldrich |

| Computed XLogP3 | 3.1 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Computed Rotatable Bond Count | 2 | PubChem[1] |

Table 2: Experimental Properties of Thymol (2-Isopropyl-5-methylphenol) for Comparison

| Property | Value | Source |

| CAS Number | 89-83-8 | |

| Molecular Formula | C10H14O | |

| Molecular Weight | 150.22 g/mol | |

| Melting Point | 49-51 °C | |

| Boiling Point | 232.9 °C | |

| Water Solubility | 0.98 g/L at 25 °C | |

| pKa | 10.59 |

Experimental Protocols

Synthesis of this compound from Thymol

This protocol describes a plausible method for the synthesis of this compound via the nitration of thymol. The procedure is adapted from established methods for the nitration of phenols.

Materials:

-

Thymol (2-isopropyl-5-methylphenol)

-

Acetic acid (glacial)

-

Nitric acid (70%)

-

Ice

-

Distilled water

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolution: In a 250 mL flask, dissolve 10 g of thymol in 50 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with constant stirring.

-

Nitration: Slowly add a cooled mixture of 6 mL of 70% nitric acid and 10 mL of glacial acetic acid dropwise to the thymol solution over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

-

Quenching: Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A yellow precipitate should form.

-

Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with three 50 mL portions of dichloromethane.

-

Washing: Combine the organic extracts and wash them with 100 mL of distilled water, followed by 100 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent to yield pure this compound. Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Characterization of this compound

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the synthesized compound. The expected signals in the ¹H NMR spectrum would include aromatic protons, an isopropyl group, a methyl group, and a hydroxyl proton.

-

Infrared (IR) Spectroscopy: An IR spectrum should be recorded to identify the characteristic functional groups, including the O-H stretch of the phenol, C-H stretches of the alkyl groups, C=C stretches of the aromatic ring, and the asymmetric and symmetric stretches of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from thymol.

Caption: Synthesis workflow for this compound.

Hypothetical Mechanism of Antimicrobial Action

While the specific biological activities of this compound are not well-documented, related phenolic and nitro-aromatic compounds are known to exhibit antimicrobial properties.[2] The following diagram illustrates a hypothetical mechanism of action.

Caption: Hypothetical antimicrobial mechanism of action.

Discussion and Future Directions

The available data on this compound is limited, highlighting a need for further experimental investigation. The primary areas for future research should include the experimental determination of its physicochemical properties, such as melting point, boiling point, solubility, and pKa. Furthermore, a thorough evaluation of its biological activities is warranted. Given the known antimicrobial and antioxidant properties of its parent compound, thymol, and the diverse bioactivities of other nitrophenols, it is plausible that this compound may possess interesting pharmacological properties.[2] Screening for antimicrobial, antifungal, antioxidant, and cytotoxic activities would be a valuable starting point. Elucidation of its mechanism of action and potential involvement in cellular signaling pathways will be crucial for any future drug development efforts.

References

An In-depth Technical Guide to the Synthesis of 2-Isopropyl-5-methyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-isopropyl-5-methyl-4-nitrophenol, a derivative of thymol. The synthesis primarily involves the electrophilic nitration of the aromatic ring of thymol. This document outlines a plausible experimental protocol, summarizes key quantitative data, and includes visualizations to aid in the understanding of the synthesis workflow.

Core Synthesis: Nitration of Thymol

The synthesis of this compound is achieved through the direct nitration of 2-isopropyl-5-methylphenol (thymol). This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the phenol ring. The position of nitration is directed by the existing activating hydroxyl and alkyl groups on the aromatic ring.

Chemical Properties

Below is a summary of the key chemical properties of the target compound.[1]

| Property | Value |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.22 g/mol |

| IUPAC Name | This compound[1] |

| CAS Number | 36778-56-0 |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in organic solvents like ethanol, acetone, and dichloromethane |

Experimental Protocol: Synthesis of this compound

This section details a comprehensive experimental protocol for the synthesis of this compound, derived from established methods for the nitration of phenolic compounds.

Materials and Reagents

-

2-Isopropyl-5-methylphenol (Thymol)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Acetic Acid (Glacial)

-

Dichloromethane

-

Ethanol

-

Sodium Bicarbonate (Saturated Solution)

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure

-

Preparation of the Nitrating Mixture: In a flask, a mixture of concentrated nitric acid and concentrated sulfuric acid is carefully prepared in a 1:1 molar ratio. The addition of sulfuric acid to nitric acid should be performed slowly in an ice bath to control the exothermic reaction.

-

Dissolution of Thymol: In a separate reaction vessel, thymol is dissolved in a suitable solvent, such as glacial acetic acid or dichloromethane. The vessel is then cooled in an ice bath to a temperature between 0 and 5 °C.

-

Nitration Reaction: The pre-cooled nitrating mixture is added dropwise to the stirred solution of thymol. The temperature of the reaction mixture should be carefully maintained below 10 °C throughout the addition to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at a low temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured onto crushed ice, which will precipitate the crude product. The solid is then collected by vacuum filtration and washed with cold water to remove excess acid.

-

Neutralization: The crude product is dissolved in a suitable organic solvent like dichloromethane and washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.[2][3][4]

Expected Yield

The typical yields for nitration reactions of this nature can range from 50% to 75%, depending on the precise reaction conditions and purification efficiency.[5]

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques. The expected data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum is a key tool for confirming the structure of the synthesized compound.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

| ~3.2 | Septet | 1H | -CH(CH₃)₂ |

| ~6.8 | Singlet | 1H | Ar-H |

| ~7.5 | Singlet | 1H | Ar-H |

| ~10.0 | Singlet | 1H | Ar-OH |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~20 | Ar-CH₃ |

| ~23 | -CH(CH₃)₂ |

| ~27 | -CH(CH₃)₂ |

| ~115 | Ar-C |

| ~125 | Ar-C |

| ~135 | Ar-C |

| ~140 | Ar-C-NO₂ |

| ~150 | Ar-C-OH |

| ~155 | Ar-C |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3500 (broad) | O-H (Phenolic) |

| 2850-3000 | C-H (Aliphatic) |

| 1500-1550 and 1300-1350 | N-O (Nitro group) |

| ~1600 and ~1470 | C=C (Aromatic) |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

| m/z | Interpretation |

| 195 | [M]⁺ (Molecular ion) |

| 180 | [M - CH₃]⁺ |

| 150 | [M - NO₂]⁺ |

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A flowchart of the synthesis of this compound.

Signaling Pathways

Currently, there is no significant body of research available in the public domain that describes specific signaling pathways involving this compound. Its biological activities and potential interactions with cellular signaling cascades remain an area for future investigation.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound. The described protocol, based on established chemical principles, offers a reliable method for the preparation of this compound for research and development purposes. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized product. Further studies are warranted to explore the potential biological activities and applications of this molecule.

References

An In-depth Technical Guide to the Spectral Data of 2-Isopropyl-5-methyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-isopropyl-5-methyl-4-nitrophenol, a derivative of thymol. The information presented herein is crucial for its identification, characterization, and potential application in various scientific domains, including drug development, due to the known biological activities of related phenolic compounds.

Chemical Structure and Properties

This compound, also known as 4-nitrothymol, is an aromatic compound with the chemical formula C₁₀H₁₃NO₃. Its structure consists of a phenol ring substituted with an isopropyl group, a methyl group, and a nitro group.

Molecular Structure:

Key Physicochemical Properties:

-

Molecular Weight: 195.21 g/mol

-

Exact Mass: 195.08954328 Da

-

XLogP3: 3.1

-

Hydrogen Bond Donor Count: 1

-

Hydrogen Bond Acceptor Count: 3

-

Rotatable Bond Count: 2

Spectral Data

The following sections present the available spectral data for this compound, which are essential for its structural elucidation and purity assessment.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The available data from SpectraBase is summarized below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Note: Specific peak assignments and integration values were not available in the public databases. Researchers should acquire and interpret a high-resolution spectrum for detailed analysis.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment (for 5-isopropyl-2-methylphenol) |

| Predicted data | Aromatic and aliphatic carbons |

Note: The presence of the electron-withdrawing nitro group at the C4 position in this compound would significantly alter the chemical shifts of the aromatic carbons compared to thymol, generally causing a downfield shift for the carbons in its vicinity.

The vapor phase FT-IR spectrum from SpectraBase reveals the characteristic functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3500 | Broad | O-H stretch (phenolic) |

| ~2850-3000 | Medium | C-H stretch (aliphatic) |

| ~1520 & ~1340 | Strong | N-O asymmetric and symmetric stretch (nitro group) |

| ~1600 & ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1200-1300 | Medium | C-O stretch (phenol) |

The GC-MS data available from SpectraBase provides information about the mass-to-charge ratio of the parent ion and its fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 195 | High | [M]⁺ (Molecular ion) |

| 180 | High | [M-CH₃]⁺ |

| Other fragments | Varying | Further fragmentation of the molecule |

Note: Detailed fragmentation analysis would require examination of the full mass spectrum.

Experimental Protocols

While specific experimental parameters for the provided spectra are not available, this section outlines general protocols for acquiring spectral data for nitrophenolic compounds.

A general procedure for obtaining ¹H and ¹³C NMR spectra of aromatic compounds is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

A general procedure for obtaining an FT-IR spectrum of a solid phenolic compound is:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the finely ground sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

A general procedure for the GC-MS analysis of nitrophenols is as follows:

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol). Derivatization may sometimes be employed to improve chromatographic properties.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port in splitless mode.

-

Temperature Program: Use a temperature gradient to separate the components of the sample. For example, start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).

-

-

Mass Spectrometry:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

Synthesis and Characterization Workflow

As no specific signaling pathways involving this compound are well-documented, a logical workflow for its synthesis and characterization is presented. The synthesis starts from thymol, a readily available natural product.

Biological Activity of 2-Isopropyl-5-methyl-4-nitrophenol: A Technical Guide

Disclaimer: This technical guide addresses the biological activity of 2-Isopropyl-5-methyl-4-nitrophenol. It is critical to note that, following a comprehensive review of available scientific literature, there is a significant lack of direct experimental data on the biological activities of this specific compound. The information presented herein is largely extrapolated from studies on its parent compound, thymol (2-isopropyl-5-methylphenol), and other structural analogs. The potential biological activities of this compound are therefore hypothetical and require experimental validation.

Introduction

This compound, a nitro-derivative of the well-characterized monoterpenoid phenol thymol, is a compound of interest for its potential biological activities. Thymol itself is a major constituent of essential oils from various plants, including those of the Thymus and Origanum genera, and has been extensively studied for its diverse pharmacological properties.[1] The introduction of a nitro group to the thymol scaffold can significantly alter its physicochemical properties, such as electronic and steric effects, which may in turn modulate its biological profile. This guide summarizes the known biological activities of thymol and its derivatives as a basis for postulating the potential activities of this compound and provides a framework for its future investigation.

Postulated Biological Activities Based on Structural Analogs

The biological activities of this compound have not been directly reported. However, based on the known activities of its parent compound, thymol, and other derivatives, several potential areas of biological action can be hypothesized.

Antimicrobial Activity

Thymol is a well-documented antimicrobial agent with activity against a broad spectrum of bacteria and fungi.[1] Its mechanism of action is primarily attributed to its ability to disrupt the microbial cell membrane, leading to leakage of intracellular components and inhibition of cellular respiration. Derivatives of thymol have been synthesized and tested to enhance this activity. For instance, the introduction of a chloro group to the thymol structure has been shown to exhibit potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] While no specific data exists for this compound, the presence of the electron-withdrawing nitro group could potentially influence its antimicrobial efficacy.

Anticancer Activity

Recent studies have explored the anticancer potential of thymol and its derivatives. Thymol has been shown to induce apoptosis and inhibit the growth of various cancer cell lines.[2] The cytotoxic effects of thymol derivatives have also been investigated, with some showing significant activity against human tumor cell lines.[3][4] For example, certain thymol derivatives have demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer) cell lines.[3][4] The anticancer potential of this compound remains to be elucidated.

Insecticidal Activity

Thymol and its parent compound, p-cymene, are known to possess insecticidal properties.[5] The insecticidal activity of thymol has been evaluated against various stored-food pests, with reported LD50 values indicating its potential as a natural insecticide.[5] The mode of action is thought to involve neurotoxic effects on the insect nervous system. The influence of the nitro functional group on the insecticidal potency of the thymol scaffold has not been investigated for this compound.

Quantitative Data on Thymol and its Derivatives

The following tables summarize the available quantitative data on the biological activities of thymol and some of its derivatives. It is important to reiterate that this data is not for this compound but for its structural analogs.

Table 1: Antimicrobial Activity of Thymol and its Derivatives

| Compound | Microorganism | Activity | Value | Reference |

| Thymol | Streptococcus mutans | MIC | 125 µg/mL | [6] |

| Thymol | Staphylococcus aureus | MIC | 62.5 µg/mL | [6] |

| Thymol | Bacillus subtilis | MIC | 125 µg/mL | [6] |

| Thymol | Escherichia coli | MIC | 250 µg/mL | [6] |

| 4-Chloro-2-isopropyl-5-methylphenol | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | Not specified, but demonstrated activity | [1] |

Table 2: Cytotoxic Activity of Thymol Derivatives

| Compound | Cell Line | Activity | Value (µM) | Reference |

| 7-formyl-9-isobutyryloxy-8-hydroxythymol | MCF-7 | IC50 | 7.45 | [3][4] |

| 7-formyl-9-isobutyryloxy-8-hydroxythymol | NCI-H460 | IC50 | 12.81 | [3][4] |

| 7-formyl-9-isobutyryloxy-8-hydroxythymol | HeLa | IC50 | 28.63 | [3][4] |

Table 3: Insecticidal Activity of Thymol

| Compound | Insect Species | Bioassay | LD50 | Reference |

| Thymol (2-isopropyl-5-methylphenol) | Sitophilus zeamais | Fumigant | 0.192 mg/cm³ | [5] |

| Thymol (2-isopropyl-5-methylphenol) | Sitophilus oryzae | Fumigant | 0.211 mg/cm³ | [5] |

| Thymol (2-isopropyl-5-methylphenol) | Lasioderma serricorne | Fumigant | 0.280 mg/cm³ | [5] |

| Thymol (2-isopropyl-5-methylphenol) | Sitophilus zeamais | Contact | 0.187 mg/cm² | [5] |

| Thymol (2-isopropyl-5-methylphenol) | Sitophilus oryzae | Contact | 0.192 mg/cm² | [5] |

| Thymol (2-isopropyl-5-methylphenol) | Lasioderma serricorne | Contact | 0.398 mg/cm² | [5] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, the methodologies used for thymol and its derivatives can be adapted for future studies.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate to obtain a range of test concentrations.

-

Incubation: The microbial inoculum is added to each well of the microtiter plate containing the serially diluted compound. Positive (microorganism in broth) and negative (broth only) controls are also included. The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cells (e.g., MCF-7) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action (Hypothetical)

The precise signaling pathways modulated by this compound are unknown. However, based on studies of thymol and general principles of nitrated aromatic compounds, some potential mechanisms can be postulated.

Thymol is known to exert its effects through various mechanisms, including the disruption of membrane potential and inhibition of ATP synthesis in microbial cells. In eukaryotic cells, it has been shown to modulate inflammatory signaling pathways and induce apoptosis through caspase activation.

The nitro group is a strong electron-withdrawing group that can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS). This could be a plausible mechanism for any observed antimicrobial or anticancer activity. Furthermore, nitrated phenols can act as uncouplers of oxidative phosphorylation, which could contribute to their cellular toxicity.

Visualizations

The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be relevant for the study of this compound.

Caption: General experimental workflow for evaluating the biological activity of this compound.

Caption: Hypothetical signaling pathway for the induction of apoptosis by this compound.

Conclusion and Future Directions

Future research should focus on the systematic evaluation of this compound's biological profile. This would involve:

-

In vitro screening: Performing a battery of assays to determine its antimicrobial (MIC against a panel of pathogenic bacteria and fungi), cytotoxic (IC50 against various cancer cell lines), and insecticidal (LD50 against relevant pest species) activities.

-

Mechanism of action studies: Investigating the underlying molecular mechanisms for any observed biological effects, including its impact on cellular membranes, mitochondrial function, and key signaling pathways.

-

Structure-activity relationship (SAR) studies: Comparing the activity of this compound with that of thymol and other derivatives to understand the contribution of the nitro group to its biological activity.

Such studies are essential to unlock the potential of this compound as a novel therapeutic agent or biopesticide and to provide the necessary data for its further development.

References

- 1. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2-Isopropyl-5-methyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. 2-Isopropyl-5-methyl-4-nitrophenol is a chemical compound for which detailed toxicological data is limited. Therefore, this guide draws upon information from related compounds and general principles of chemical safety. All handling of this chemical should be conducted by trained personnel with appropriate engineering controls and personal protective equipment.

Chemical and Physical Properties

This compound, a derivative of thymol, possesses the following computed physical and chemical properties. These properties are crucial for understanding its behavior and potential hazards in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[1] |

| Molecular Weight | 195.21 g/mol | PubChem[1] |

| IUPAC Name | 5-methyl-4-nitro-2-propan-2-ylphenol | PubChem[1] |

| CAS Number | 36778-56-0 | PubChem[1] |

| XLogP3 | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictograms:

Caption: GHS Hazard Pictogram for Irritation, Skin Sensitization, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritation.

Toxicological Information

General Toxicity of Nitrophenols:

Nitrophenols can be absorbed through the skin, inhalation, and ingestion. Acute exposure to 4-nitrophenol in humans has been associated with headaches, drowsiness, nausea, and cyanosis[2]. Animal studies on 4-nitrophenol have shown it to have high toxicity from oral and dermal exposure[2].

Toxicokinetics of Related Nitrophenols:

Studies on 4-nitrophenol in animals indicate rapid absorption following oral and dermal exposure[3]. After absorption, it is widely distributed in the body, with the highest concentrations found in the gastrointestinal tract, kidneys, and liver[3]. Metabolism occurs in the liver through phase I (oxidation and reduction) and phase II (conjugation) reactions, followed by rapid excretion in the urine[3].

Potential Mechanism of Toxicity - A Hypothetical Signaling Pathway:

While the specific mechanism of toxicity for this compound is unknown, studies on a structurally related compound, 3-isopropylphenol, have suggested neurotoxic effects mediated through the inhibition of the cAMP/PKA signaling pathway[4]. This pathway is crucial for neuronal development and function. The following diagram illustrates a hypothetical pathway of toxicity, emphasizing that this is a potential mechanism requiring experimental validation for this compound.

References

An In-depth Technical Guide to the Solubility of 2-Isopropyl-5-methyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Isopropyl-5-methyl-4-nitrophenol. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility predictions based on structurally similar compounds and provides a detailed experimental protocol for determining its solubility in various solvents.

Introduction to this compound

This compound, a derivative of thymol, is an aromatic compound with the chemical formula C₁₀H₁₃NO₃.[1] Its structure, featuring a phenolic hydroxyl group, a nitro group, and alkyl substituents on the benzene ring, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for various applications, including in vitro biological assays, formulation development, and synthetic chemistry.

Predicted Solubility Profile

While specific experimental data is not available, the solubility of this compound can be inferred from the behavior of analogous compounds such as other nitrophenols and phenolic compounds.[2][3] The presence of the polar hydroxyl and nitro groups suggests some affinity for polar solvents, while the nonpolar isopropyl and methyl groups, along with the benzene ring, indicate solubility in organic solvents of low to medium polarity.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble in water; likely soluble in alcohols. | The hydroxyl group can form hydrogen bonds with water, but the overall nonpolar character of the molecule limits aqueous solubility. Alcohols are better solvents due to their ability to interact with both the polar and nonpolar parts of the molecule. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Likely soluble. | These solvents can interact with the polar functional groups of the molecule without the steric hindrance of a protic hydrogen, and their organic nature accommodates the nonpolar regions. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Likely soluble in moderately nonpolar solvents like diethyl ether; less soluble in highly nonpolar solvents like hexane. | The alkyl groups and the aromatic ring favor interactions with nonpolar solvents. Ether, with its lone pair of electrons, can also interact with the hydroxyl group. |

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for the experimental determination of the solubility of this compound, based on the widely used shake-flask method coupled with UV-Vis spectrophotometry.[4][5]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

UV-Vis spectrophotometer and quartz cuvettes

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

3.2. Experimental Procedure

-

Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) at a known concentration. A series of standard solutions are then prepared by serial dilution to create a calibration curve.

-

Equilibration: An excess amount of this compound is added to a known volume of the test solvent in a sealed container. The mixture is then agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn and centrifuged to further separate any suspended solid particles.

-

Sample Preparation and Analysis: A precise volume of the clear supernatant is carefully removed, filtered through a syringe filter, and then diluted with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Quantification: The absorbance of the diluted sample is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

-

Calculation: The concentration of the saturated solution is calculated using the equation of the calibration curve. The solubility is then expressed in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Conclusion

References

- 1. This compound | C10H13NO3 | CID 713200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Isopropyl-5-methyl-4-nitrophenol: A Derivative of Thymol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-isopropyl-5-methyl-4-nitrophenol, a nitrated derivative of the well-known monoterpenoid phenol, thymol. Thymol, sourced from plants of the Thymus and Origanum genera, is recognized for its diverse pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory effects[1][2]. The introduction of a nitro group to the thymol structure can significantly modulate its biological activity. This document details the synthesis of this compound, its physicochemical characteristics, and explores its potential biological activities based on available data for structurally related compounds. While specific quantitative biological data for this compound is limited in the current literature, this guide compiles relevant information on analogous compounds to provide a foundational understanding for future research and drug development endeavors.

Introduction

Thymol (2-isopropyl-5-methylphenol) is a natural compound with a long history of use in traditional medicine and various industrial applications[1]. Its chemical structure, featuring a phenolic hydroxyl group and a substituted benzene ring, is amenable to chemical modification to generate derivatives with potentially enhanced or novel therapeutic properties. One such modification is nitration, which introduces a nitro group (-NO₂) onto the aromatic ring. The position of this group can significantly influence the molecule's electronic properties and, consequently, its biological activity. This compound, also known as 4-nitrothymol, is a direct derivative of thymol where a nitro group is substituted at the para-position relative to the hydroxyl group. This guide will explore the synthesis, properties, and potential applications of this specific thymol derivative.

Synthesis of this compound

The synthesis of this compound from thymol is achieved through an electrophilic aromatic substitution reaction, specifically nitration. This process involves the introduction of a nitro group onto the aromatic ring of thymol. While a highly specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a general and effective method can be adapted from standard nitration procedures for phenols. The following protocol is a representative example based on established chemical principles.

General Experimental Protocol: Nitration of Thymol

Materials:

-

Thymol (2-isopropyl-5-methylphenol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve thymol in a suitable organic solvent such as dichloromethane.

-

Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath with caution.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the cooled thymol solution while maintaining the reaction temperature between 0 and 5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Safety Precautions: Concentrated acids are highly corrosive and strong oxidizing agents. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis Workflow

Caption: Synthesis workflow for this compound from thymol.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₃ | [3] |

| Molecular Weight | 195.21 g/mol | [3] |

| IUPAC Name | 5-methyl-4-nitro-2-(propan-2-yl)phenol | [3] |

| CAS Number | 36778-56-0 | [3] |

| XLogP3 | 3.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 195.08954328 Da | [3] |

| Topological Polar Surface Area | 66.1 Ų | [3] |

Biological Activities and Potential Mechanisms of Action

While specific quantitative data on the biological activity of this compound is scarce in the reviewed literature, the activities of its parent compound, thymol, and other related nitrophenols provide valuable insights into its potential therapeutic applications.

Antimicrobial Activity

Thymol is well-known for its broad-spectrum antimicrobial properties[2]. The introduction of a nitro group can modulate this activity. For instance, a chlorinated derivative of thymol, 4-chloro-2-isopropyl-5-methylphenol, has demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 32 µg/ml[4]. While no specific MIC values for this compound have been reported, it is plausible that it may also exhibit antimicrobial effects. Further investigation is required to determine its spectrum of activity and potency.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Thymol has been shown to possess anti-inflammatory properties[1]. The potential anti-inflammatory activity of this compound can be inferred from studies on other nitrated phenolic compounds. For example, certain nitrated derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation[5][6].

A potential mechanism for the anti-inflammatory effects of phenolic compounds involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[7]. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes[2][8]. Inhibition of NF-κB activation can therefore lead to a reduction in the inflammatory response. It is hypothesized that this compound may exert anti-inflammatory effects through a similar mechanism.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals[9]. The antioxidant capacity of thymol is a key aspect of its biological activity[1]. The presence of a nitro group, which is an electron-withdrawing group, on the aromatic ring can influence the antioxidant potential. While some studies suggest that nitro groups can be important for antioxidant activity, the overall effect depends on the entire molecular structure[10]. The antioxidant mechanism of phenolic compounds generally involves the formation of a stable phenoxyl radical through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms[11][12].

Caption: General antioxidant mechanism of phenolic compounds.

Quantitative Data on Related Compounds

| Compound | Assay | Target/Organism | Activity (IC₅₀/MIC) | Reference |

| 4-Chloro-2-isopropyl-5-methylphenol | Minimum Inhibitory Conc. | Staphylococcus aureus (MRSA) | 32 µg/mL | [4] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM4) | COX-2 Inhibition | Cyclooxygenase-2 | 0.74 µM | [5] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM10) | COX-2 Inhibition | Cyclooxygenase-2 | 0.69 µM | [5] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM12) | COX-2 Inhibition | Cyclooxygenase-2 | 0.18 µM | [5] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM10) | DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | 8.36 µM | [5] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM12) | DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | 15.30 µM | [5] |

| 4-Piperidinomethyl-2-isopropyl-5-methylphenol | Platelet Aggregation | Arachidonic Acid-induced | 46.80 ± 6.88 µM | [13] |

| 4-Piperidinomethyl-2-isopropyl-5-methylphenol | L-type Ca²⁺ Current | NG108-15 cells | 3.60 ± 0.81 µM | [13] |

Conclusion and Future Directions

This compound represents an intriguing derivative of thymol with the potential for diverse biological activities. Based on the properties of its parent compound and other related nitroaromatic and phenolic molecules, it is hypothesized to possess antimicrobial, anti-inflammatory, and antioxidant properties. However, a significant gap exists in the scientific literature regarding the specific quantitative biological data and elucidated mechanisms of action for this particular compound.

Future research should focus on:

-

Detailed Synthesis and Characterization: Optimization and full characterization of the synthesis of this compound.

-

Quantitative Biological Evaluation: Systematic screening of the compound for its antimicrobial (MIC against a panel of microbes), anti-inflammatory (IC₅₀ for key inflammatory enzymes and pathways), and antioxidant (IC₅₀ in various antioxidant assays) activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related thymol derivatives to establish clear SARs, which can guide the design of more potent and selective compounds.

-

In Vivo Studies: Following promising in vitro results, evaluation of the efficacy and safety of this compound in relevant animal models of infection, inflammation, and oxidative stress.

Addressing these research areas will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound in drug discovery and development.

References

- 1. spectrabase.com [spectrabase.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. This compound | C10H13NO3 | CID 713200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]

- 9. Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Isopropyl-5-methyl-4-nitrophenol in Modern Organic Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – As the landscape of organic synthesis evolves towards greater efficiency and novel molecular architectures, the versatile intermediate, 2-isopropyl-5-methyl-4-nitrophenol, also known as 4-nitrothymol, is emerging as a valuable building block for researchers, scientists, and drug development professionals. This technical guide elucidates the synthesis, key reactions, and potential applications of this compound, providing a comprehensive resource for its strategic implementation in synthetic workflows.

Introduction

This compound is an aromatic compound derived from thymol, a naturally occurring monoterpenoid phenol.[1] Its structure, featuring a phenolic hydroxyl group, a nitro group, and a substituted benzene ring, offers multiple reactive sites, making it a precursor for a diverse range of organic molecules. The electron-withdrawing nature of the nitro group and the presence of the hydroxyl and alkyl substituents significantly influence the reactivity of the aromatic ring, opening avenues for various synthetic transformations. This guide will delve into the preparation of this compound and explore its primary application as a precursor to 4-amino-2-isopropyl-5-methylphenol (4-aminothymol), a key intermediate in the synthesis of biologically active compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₃ | [2] |

| Molecular Weight | 195.22 g/mol | [2] |

| CAS Number | 36778-56-0 | [2] |

| Appearance | Not explicitly stated, likely a crystalline solid | |

| Solubility | Not explicitly stated, expected to be soluble in organic solvents |

Spectroscopic data is essential for the identification and characterization of this compound. Representative data is available across various techniques:

-

¹H NMR Spectroscopy: Provides information on the proton environment in the molecule.

-

FTIR Spectroscopy: Identifies the functional groups present, such as the hydroxyl and nitro groups.

-

Mass Spectrometry (GC-MS): Determines the molecular weight and fragmentation pattern.

Detailed spectra can be accessed through chemical databases such as SpectraBase.[3]

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic nitration of thymol (2-isopropyl-5-methylphenol). The directing effects of the hydroxyl and isopropyl groups on the aromatic ring guide the position of nitration. While the hydroxyl group is a strong ortho-, para-director and the isopropyl group is a weaker ortho-, para-director, the para-position to the hydroxyl group is sterically less hindered, favoring the formation of the 4-nitro isomer.

Caption: Synthesis of this compound from Thymol.

Experimental Protocol: Nitration of Thymol

This protocol is a general procedure adapted from established methods for the nitration of phenols.[4][5]

Materials:

-

Thymol

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a calculated amount of thymol to concentrated sulfuric acid. Stir the mixture until the thymol is completely dissolved, maintaining the temperature below 10 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the thymol-sulfuric acid solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for a specified time (e.g., 1-2 hours) to ensure complete reaction.

-

Pour the reaction mixture slowly onto crushed ice with stirring. The crude this compound will precipitate.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

For purification, dissolve the crude product in a suitable organic solvent like dichloromethane, wash with saturated sodium bicarbonate solution to remove any acidic impurities, and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

-

Characterize the product using techniques such as melting point determination, ¹H NMR, and FTIR spectroscopy.

Note: The reaction conditions, including temperature and reaction time, may need to be optimized to maximize the yield of the desired 4-nitro isomer and minimize the formation of byproducts.

Key Synthetic Application: Reduction to 4-Amino-2-isopropyl-5-methylphenol

A primary and highly valuable application of this compound is its reduction to the corresponding amine, 4-amino-2-isopropyl-5-methylphenol (also known as 4-aminothymol). This transformation is a crucial step in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[6][7][8][9] Substituted p-aminophenols are key intermediates in the production of various drugs.[6]

Caption: Reduction of 4-nitrothymol to 4-aminothymol.

Experimental Protocol: Reduction of this compound

The reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation or metal-acid systems. A common and effective method involves the use of tin and hydrochloric acid.

Materials:

-

This compound

-

Tin (Sn) metal (granulated or powder)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (or other suitable organic solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend this compound in a suitable solvent (e.g., ethanol or water).

-

Add an excess of tin metal to the suspension.

-

Slowly add concentrated hydrochloric acid to the mixture with stirring. The reaction is exothermic and may require cooling in an ice bath to control the temperature.

-

After the initial vigorous reaction subsides, the mixture may be heated to reflux to ensure the reaction goes to completion (monitor by TLC).

-

Cool the reaction mixture and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-amino-2-isopropyl-5-methylphenol.

-

The product can be further purified by recrystallization or column chromatography.

-

Characterize the final product by spectroscopic methods.

Potential Applications in Organic Synthesis and Drug Discovery

The resulting 4-amino-2-isopropyl-5-methylphenol is a versatile building block for the synthesis of a variety of organic compounds with potential biological activity.

Synthesis of Bioactive Molecules

Thymol and its derivatives have been shown to possess a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[10][11][12] The amino group in 4-aminothymol provides a handle for further functionalization, allowing for the synthesis of novel derivatives with potentially enhanced or new biological activities.

A notable example is the synthesis of thymol-based paracetamol analogues.[13] Paracetamol (acetaminophen) is a widely used analgesic and antipyretic, and the synthesis of its analogues is an area of interest for developing new drugs with improved properties.[7][8]

Caption: Synthetic pathway from 4-aminothymol to potential drug candidates.

Precursor for Heterocyclic Synthesis

The presence of both an amino and a hydroxyl group on the aromatic ring of 4-aminothymol makes it an excellent precursor for the synthesis of various heterocyclic compounds. These functional groups can participate in cyclization reactions with suitable reagents to form fused or substituted heterocyclic systems, which are prevalent scaffolds in many pharmaceuticals and biologically active compounds.

Component in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. The amino group of 4-aminothymol can act as a key component in various MCRs, such as the Ugi or Passerini reactions, enabling the rapid construction of diverse molecular libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a strategically important intermediate in organic synthesis. Its straightforward preparation from the readily available natural product thymol, and its efficient conversion to the versatile building block 4-amino-2-isopropyl-5-methylphenol, make it an attractive starting material for a wide range of synthetic applications. For researchers in academia and industry, particularly in the fields of medicinal chemistry and drug development, this compound offers a gateway to novel molecular entities with the potential for significant biological activity. The methodologies and applications outlined in this guide provide a solid foundation for harnessing the synthetic potential of this valuable compound.

References

- 1. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry 210 Experiment 10 [home.miracosta.edu]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Thymol - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. mdpi.com [mdpi.com]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 12. scribd.com [scribd.com]

- 13. Thymol - 2-Isopropyl-5-methylphenol, 5-Methyl-2-(1-methylethyl)phenol [sigmaaldrich.com]

An In-depth Technical Guide to the Reactive Sites of 2-Isopropyl-5-methyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactive sites of 2-isopropyl-5-methyl-4-nitrophenol, a substituted phenol with potential applications in various fields of chemical and pharmaceutical research. The document elucidates the influence of the hydroxyl, isopropyl, methyl, and nitro functional groups on the molecule's reactivity towards electrophilic and nucleophilic attack, as well as its redox properties. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, modification, and biological evaluation of this and related compounds.

Chemical Structure and Properties

This compound, also known as 5-methyl-4-nitro-2-(propan-2-yl)phenol, possesses the following chemical structure:

Caption: Chemical structure of this compound.

Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[1] |

| Molecular Weight | 195.21 g/mol | PubChem[1] |

| XLogP3 | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Analysis of Reactive Sites

The reactivity of this compound is dictated by the interplay of its functional groups attached to the benzene ring. The hydroxyl (-OH), isopropyl (-CH(CH₃)₂), and methyl (-CH₃) groups are electron-donating, while the nitro (-NO₂) group is strongly electron-withdrawing.

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating group and, along with the alkyl groups, directs electrophiles to the ortho and para positions. However, in this molecule, the position para to the hydroxyl group is occupied by the nitro group. The positions ortho to the hydroxyl group are occupied by the isopropyl group and a hydrogen atom. The remaining unsubstituted position on the ring is meta to the hydroxyl group.

The directing effects of the substituents are as follows:

-

-OH (Hydroxyl): Strongly activating, ortho, para-directing.

-

-CH(CH₃)₂ (Isopropyl): Activating, ortho, para-directing.

-

-CH₃ (Methyl): Activating, ortho, para-directing.

-

-NO₂ (Nitro): Strongly deactivating, meta-directing.

The positions most susceptible to electrophilic attack are those most activated by the electron-donating groups and least deactivated by the nitro group. Therefore, the most probable sites for electrophilic substitution are the carbons at positions 3 and 6 (numbering from the hydroxyl group at position 1). Steric hindrance from the bulky isopropyl group at position 2 may favor substitution at position 6.

Caption: Predicted electrophilic aromatic substitution sites.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The hydroxyl group at the para position is a potential leaving group, especially under basic conditions where it can be deprotonated to a phenoxide ion. However, direct displacement of the hydroxyl group is generally difficult. Nucleophilic attack is more likely to occur at the carbon bearing the nitro group if a suitable leaving group were present at an ortho or para position.

Acidity of the Phenolic Proton

The nitro group significantly increases the acidity of the phenolic proton through its electron-withdrawing inductive and resonance effects, which stabilize the resulting phenoxide anion. The pKa of this compound is expected to be lower than that of the parent compound, 2-isopropyl-5-methylphenol (thymol), which has a predicted pKa of 10.59. For comparison, the pKa of 4-nitrophenol is 7.15.

Reduction of the Nitro Group

The nitro group is readily reducible to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni) or metals in acidic solution (e.g., Sn/HCl, Fe/HCl). This transformation provides a route to synthesize the corresponding aminophenol derivative, which can serve as a precursor for further chemical modifications.

Caption: Reduction of the nitro group to an amine.

Potential Biological Activity

While specific studies on the biological activity of this compound are limited, the activities of structurally related compounds provide insights into its potential pharmacological profile. The parent compound, thymol (2-isopropyl-5-methylphenol), and its derivatives are known to exhibit a range of biological effects.

A study on 4-chloro-2-isopropyl-5-methylphenol, a closely related analog, demonstrated antimicrobial and adjuvant activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound may also possess antimicrobial properties.

Furthermore, derivatives of thymol have been investigated for their effects on cellular signaling pathways. For instance, 4-piperidinomethyl-2-isopropyl-5-methylphenol has been shown to act as a scavenger of superoxide radicals and an inhibitor of L-type calcium channels. Another study on 5-isopropyl-2-methylphenol (an isomer of thymol) indicated its potential to enhance penile function in hypertensive rats through mechanisms involving the restoration of endothelial function and reduction of smooth muscle hypercontractility.[2] These findings suggest that this compound could potentially interact with signaling pathways related to oxidative stress and calcium homeostasis.

Caption: Potential biological activities based on related compounds.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the study of this compound.